molecular formula C24H22N2O5 B3313360 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-nitrophenyl)benzamide CAS No. 946359-21-3

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-nitrophenyl)benzamide

Cat. No.: B3313360
CAS No.: 946359-21-3
M. Wt: 418.4 g/mol
InChI Key: NVSSJCPDWMPDJI-UHFFFAOYSA-N
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Description

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-nitrophenyl)benzamide is a synthetic organic molecule characterized by its unique structural features, including a benzofuran ring, a nitrophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. One common route may include:

  • Starting with a benzofuran derivative.

  • Introducing the 2,2-dimethyl-2,3-dihydro group through catalytic hydrogenation.

  • Attaching a nitrophenyl group via an electrophilic substitution reaction.

  • Forming the benzamide linkage through amidation reactions involving the appropriate aniline and acid chloride precursors.

Industrial Production Methods: Large-scale production can be achieved using continuous flow reactors to maintain precise control over reaction conditions. High-pressure liquid chromatography (HPLC) can ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions primarily at the benzofuran ring.

  • Reduction: : Nitro group reduction to an amine.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like potassium permanganate.

  • Reduction: : Employs reducing agents such as hydrogen in the presence of palladium on carbon (Pd/C).

  • Substitution: : Involves reagents like sodium hydroxide for nucleophilic substitutions and sulfuric acid for electrophilic substitutions.

Major Products

  • Oxidation: : Oxidized derivatives of the benzofuran ring.

  • Reduction: : Conversion of the nitro group to an amine.

  • Substitution: : Substituted derivatives maintaining the core structure.

Scientific Research Applications

This compound finds applications in:

  • Chemistry: : Used as a building block in organic synthesis and materials science.

  • Biology: : Potential as a biochemical probe for studying enzyme mechanisms and receptor interactions.

  • Medicine: : Investigated for its potential therapeutic effects and as a precursor in drug development.

  • Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Interacting with specific enzymes and receptors.

  • Pathways Involved: : Modulating biochemical pathways that involve oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methylphenyl)benzamide

  • 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-aminophenyl)benzamide

Uniqueness: The presence of both the benzofuran ring and nitrophenyl group in this compound provides distinctive electronic and steric properties, setting it apart in reactivity and application potential.

That should cover a comprehensive overview. Fascinating stuff, right?

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-24(2)14-18-4-3-5-21(22(18)31-24)30-15-16-6-8-17(9-7-16)23(27)25-19-10-12-20(13-11-19)26(28)29/h3-13H,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSSJCPDWMPDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-nitrophenyl)benzamide
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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-nitrophenyl)benzamide
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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-nitrophenyl)benzamide
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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-nitrophenyl)benzamide
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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-nitrophenyl)benzamide
Reactant of Route 6
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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-nitrophenyl)benzamide

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